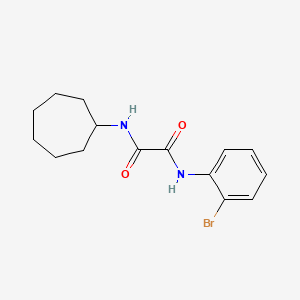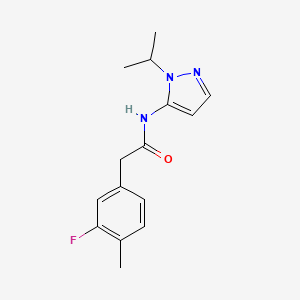![molecular formula C29H22N2O3 B4981969 N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as DBF, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DBF is a potent inhibitor of the proteasome, which is a complex protein machinery responsible for the degradation of intracellular proteins. DBF has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders.
作用机制
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its effects by inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome plays a critical role in the regulation of cell growth and survival, and its inhibition can induce apoptosis in cancer cells. In autoimmune diseases, the proteasome is involved in the activation of immune cells and the production of inflammatory cytokines. Inhibition of the proteasome by N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide can reduce inflammation and suppress the immune response. In neurodegenerative disorders, the proteasome is involved in the clearance of toxic proteins, and its inhibition by N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide can reduce their accumulation in the brain.
Biochemical and Physiological Effects:
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects, depending on the disease model and the dose used. In cancer cells, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide induces apoptosis by inhibiting the proteasome, leading to the accumulation of intracellular proteins and the activation of pro-apoptotic pathways. In autoimmune diseases, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide reduces inflammation and suppresses the immune response by inhibiting the proteasome, leading to the decreased production of inflammatory cytokines and the activation of regulatory T cells. In neurodegenerative disorders, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide reduces the accumulation of toxic proteins in the brain by inhibiting the proteasome, leading to the activation of autophagy and the clearance of toxic proteins.
实验室实验的优点和局限性
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency and specificity for the proteasome. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics have been well characterized. However, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses. The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide can also be challenging, requiring several steps and specialized equipment.
未来方向
For N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide research include the optimization of its pharmacokinetics and pharmacodynamics, the development of new formulations to improve its solubility and bioavailability, and the evaluation of its safety and efficacy in clinical trials. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide may also have potential applications in other diseases, such as infectious diseases and metabolic disorders.
合成方法
The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2-aminobenzophenone with 4-nitrophenylacetic acid, followed by reduction and acylation to obtain the final product. The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for research purposes.
科学研究应用
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has shown promising results as a potent inhibitor of the proteasome, which plays a critical role in the regulation of cell growth and survival. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In autoimmune diseases, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to reduce inflammation and suppress the immune response. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been studied in animal models of rheumatoid arthritis, multiple sclerosis, and lupus, where it has shown promising results in reducing disease severity and progression.
In neurodegenerative disorders, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been studied for its potential neuroprotective effects. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to reduce the accumulation of toxic proteins in the brain, such as beta-amyloid and tau, which are implicated in Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-[4-[(2,2-diphenylacetyl)amino]phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c32-28(26-19-22-13-7-8-14-25(22)34-26)30-23-15-17-24(18-16-23)31-29(33)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-19,27H,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXHZUUKPUHOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)


![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)